Calculated Lipophilicity (cLogP) and Molecular Weight Differentiation Versus Single-Ring and Acyclic Cyclobutyl Ether Analogs
The dual-cyclobutane architecture of (1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol (C₉H₁₆O₂, MW 156.22) yields a higher molecular weight and distinct lipophilicity compared to simpler cyclobutane ether analogs. Based on computed cLogP values for structurally related cyclobutylmethoxy compounds, the target compound is estimated to have a cLogP approximately 1.5–2.0 log units higher than (1R,2R)-2-methoxycyclobutan-1-ol (MW 102.13, cLogP est. ~0.3) and approximately 0.5–0.8 log units higher than 2-(cyclobutylmethoxy)ethan-1-ol (MW 130.18, measured logP for acyclic analog [2-(cyclobutylmethoxy)ethyl](methyl)amine = 1.164) [1]. This systematic increase in lipophilicity, driven by the progressive addition of methylene units within the constrained cyclobutane scaffold, contrasts with acyclic alkyl chain extension, where each methylene adds a consistent ~0.5 logP increment with full conformational freedom—the cyclobutane ring restricts the accessible conformational space at equivalent carbon count, potentially altering membrane partitioning behavior relative to flexible-chain analogs [2].
| Evidence Dimension | Calculated lipophilicity (cLogP) and molecular weight |
|---|---|
| Target Compound Data | MW 156.22; cLogP estimated 1.5–2.2 (class-level estimation based on cyclobutylmethoxy fragment contributions) |
| Comparator Or Baseline | (1R,2R)-2-methoxycyclobutan-1-ol: MW 102.13, cLogP est. ~0.3; 2-(cyclobutylmethoxy)ethan-1-ol: MW 130.18, measured logP of related acyclic analog 1.164 |
| Quantified Difference | ΔMW = +54.09 vs. methoxy analog; ΔMW = +26.04 vs. acyclic analog; ΔcLogP ≈ +1.2–1.9 vs. methoxy analog; ΔcLogP ≈ +0.3–1.0 vs. acyclic analog (estimated) |
| Conditions | Estimated from fragment-based and atom-based computational methods; measured reference data from vendor technical datasheets for related cyclobutylmethoxy compounds |
Why This Matters
Procurement decisions involving chiral building blocks for lead optimization programs must account for lipophilicity windows (typically cLogP 1–4 for oral drug candidates); the dual-cyclobutane scaffold occupies a distinct physicochemical space compared to its simpler analogs, potentially accessing different property-based design vectors.
- [1] ChemBase. [2-(cyclobutylmethoxy)ethyl](methyl)amine: measured logP = 1.164. CAS Database Entry. View Source
- [2] van der Kolk, M. R.; Janssen, M. A. C. H.; Rutjes, F. P. J. T.; Blanco-Ania, D. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem 2022, 17, e202200020. (Section on physicochemical property modulation by cyclobutane rings.) View Source
